molecular formula C11H10N2O2 B13726677 Methyl 3-(4-Pyridyl)-1H-pyrrole-2-carboxylate

Methyl 3-(4-Pyridyl)-1H-pyrrole-2-carboxylate

Cat. No.: B13726677
M. Wt: 202.21 g/mol
InChI Key: UAPMEQDXXWFCSH-UHFFFAOYSA-N
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Description

Methyl 3-(4-Pyridyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-Pyridyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 4-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through a cyclization process to form the pyrrole ring. The final product is obtained after esterification with methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-Pyridyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrole and pyridine rings.

    Reduction: Reduced forms of the ester group to alcohols.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, Methyl 3-(4-Pyridyl)-1H-pyrrole-2-carboxylate is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the synthesis of various biologically active molecules .

Biology

In biological research, this compound is studied for its potential pharmacological properties. It has shown promise in the development of new drugs targeting specific biological pathways .

Medicine

In medicinal chemistry, this compound is investigated for its potential as an anti-inflammatory and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-value products .

Mechanism of Action

The mechanism of action of Methyl 3-(4-Pyridyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets in biological systems. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, affecting cellular redox states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-Pyridyl)-1H-pyrrole-2-carboxylate: Unique due to its fused pyrrole-pyridine structure.

    Pyrrole-2-carboxylate derivatives: Similar in structure but lack the pyridine ring.

    Pyridine derivatives: Similar in structure but lack the pyrrole ring.

Uniqueness

This compound stands out due to its dual heterocyclic structure, which imparts unique chemical and biological properties. This duality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets compared to its simpler counterparts .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

methyl 3-pyridin-4-yl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)10-9(4-7-13-10)8-2-5-12-6-3-8/h2-7,13H,1H3

InChI Key

UAPMEQDXXWFCSH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CN1)C2=CC=NC=C2

Origin of Product

United States

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